molecular formula C10H12FNO2 B13053357 (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Cat. No.: B13053357
M. Wt: 197.21 g/mol
InChI Key: JCWUTEGWHABTTF-VIFPVBQESA-N
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Description

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a fluorophenyl group attached to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with dimethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Carboxylation: The final step involves the carboxylation of the amine to form this compound. This step is typically carried out using carbon dioxide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: The enantiomer of the (S)-configuration, with similar chemical properties but different biological activity.

    2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: A structural isomer with the fluorine atom in a different position on the phenyl ring.

    2-(Dimethylamino)-2-phenylacetic acid: A related compound lacking the fluorine atom, with different chemical and biological properties.

Uniqueness

(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

JCWUTEGWHABTTF-VIFPVBQESA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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